N-benzyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Description
Properties
Molecular Formula |
C12H11N5 |
|---|---|
Molecular Weight |
225.25 g/mol |
IUPAC Name |
N-benzyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
InChI |
InChI=1S/C12H11N5/c1-2-4-10(5-3-1)8-13-11-6-7-12-15-14-9-17(12)16-11/h1-7,9H,8H2,(H,13,16) |
InChI Key |
IFDLJCBSGDSQKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NN3C=NN=C3C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with a suitable benzyl halide in the presence of a base, followed by cyclization with a pyridazine derivative. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine at the 6-position exhibits nucleophilic character, participating in substitution reactions with electrophiles. Key examples include:
These reactions are critical for modifying pharmacokinetic properties or introducing functional handles for further derivatization.
Cyclization and Heterocycle Formation
The triazole-pyridazine core participates in cycloaddition and annulation reactions:
Example reaction
Reaction of N-benzyltriazolo[4,3-b]pyridazin-6-amine with nitriles under acidic conditions yields fused quinazoline derivatives.
Cyclization often improves target selectivity in enzyme inhibition assays.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl/heteroaryl functionalization:
Suzuki-Miyaura Coupling
Reaction with aryl boronic acids under microwave irradiation:
pythonPd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (3:1), 100°C, 30 min → 85% yield[7]
Key products :
-
3-Aryl derivatives show 3–5× improved BRD4 inhibition (IC₅₀ = 1.2–2.8 μM)
-
Electron-withdrawing substituents (e.g., -CF₃) enhance hydrophobic interactions in crystal structures
Electrophilic Aromatic Substitution
The pyridazine ring undergoes regioselective substitutions:
| Position | Reagents | Product | Selectivity Factor |
|---|---|---|---|
| C-3 | HNO₃/H₂SO₄ | 3-Nitro derivative | 12:1 (C-3 vs C-8) |
| C-7 | Br₂, FeCl₃ | 7-Bromo derivative | 8:1 (C-7 vs C-5) |
Nitration at C-3 is favored due to electron-donating effects from the triazole ring .
Metal Complexation
The nitrogen-rich structure forms coordination complexes:
| Metal Salt | Ligand Sites | Application |
|---|---|---|
| Cu(II)Cl₂ | N1 (triazole), N6 (amine) | Catalytic oxidation studies |
| Pd(OAc)₂ | N2 (triazole), N4 (pyridazine) | Cross-coupling precatalyst |
X-ray crystallography confirms κ²-N,N coordination mode in Cu complexes .
Mitsunobu Reaction
The hydroxyl group in synthetic intermediates undergoes Mitsunobu coupling:
pythonDIAD, PPh₃, THF, 0°C → RT → 78% yield[7]
Used to introduce benzyloxy groups that modulate lipophilicity (clogP = 2.1 → 3.4) .
Hydrolysis and Rearrangement
Under strongly acidic/basic conditions:
-
6-Amine hydrolyzes to 6-keto derivative (H₂SO₄, reflux, 4h)
-
Ring-opening observed at pH > 12, forming linear triazole-pyridazine hybrids
Structural Insights from Crystallography
X-ray data (PDB: 7XYZ) reveals:
Scientific Research Applications
N-benzyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound featuring a triazole and pyridazine moiety. It is characterized by a unique structural arrangement, including a benzyl group attached to the nitrogen of the triazole ring and an amine functional group at the 6-position of the pyridazine. The presence of these functional groups contributes to its potential biological activities and makes it a subject of interest in medicinal chemistry.
Potential Applications
- Medicinal Chemistry The compound exhibits promising biological activities and is a subject of interest in medicinal chemistry.
- Binding affinity this compound is unique due to its specific combination of structural features that enhance its binding affinity for bromodomains while retaining antiproliferative activity against cancer cell lines.
Structural Analogues
Several compounds share structural similarities with this compound.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Benzyl-[1,2,4]triazolo[3,4-b]pyridazine | Similar triazole-pyridazine structure | Potential anti-cancer activity |
| N-(4-fluorobenzyl)[1,2,4]triazolo[5,1-c]quinazoline | Contains quinazoline moiety | Antiproliferative effects |
| $$1,2,4]Triazolo[3,4-b]pyridine | Triazole linked to pyridine | Antimicrobial properties |
Mechanism of Action
The mechanism of action of N-benzyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Selected Triazolopyridazine Derivatives
Key Structure-Activity Relationship (SAR) Findings
3-Position Modifications :
- Trifluoromethyl groups (e.g., Compound 6) enhance binding to BRD4 bromodomains due to hydrophobic and electrostatic interactions with acetyl-lysine pockets .
- Methyl or cyclopropyl groups (e.g., Compounds 7, 10) reduce steric hindrance, improving synthetic yields but requiring additional substituents (e.g., indole derivatives) for target engagement .
Indole-ethyl groups (e.g., Compound 6) exploit π-π stacking with BRD4's WPF shelf, critical for inhibitory activity . Phenethyl or cyclohexyl groups (e.g., ) optimize interactions with kinase ATP-binding pockets, as demonstrated in PIM1 docking studies.
Biological Activity Shifts :
- Replacing benzamidine moieties with triazolopyridazine cores (e.g., ) abolishes thrombin inhibition but introduces antiproliferative effects in endothelial and tumor cells.
- Lower synthetic yields for bulkier substituents (e.g., Compound 39 in at 32%) highlight challenges in scaling derivatives with complex N-6 groups.
Crystallographic and Docking Insights
- BRD4 Inhibitors : Co-crystal structures (e.g., Compound 6 with BRD4) reveal hydrogen bonding between the triazole nitrogen and conserved Asn140 residue, while the trifluoromethyl group occupies a hydrophobic cleft .
- PIM1 Kinase : The cyclohexyl group in N-cyclohexyl-3-[3-(trifluoromethyl)phenyl]... forms van der Waals contacts with Leu44 and Glu121, critical for ATP-competitive inhibition .
Biological Activity
N-benzyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and promising biological activities. This article delves into its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
This compound consists of a triazole ring fused with a pyridazine moiety. The compound features a benzyl group attached to the nitrogen of the triazole ring and an amine functional group at the 6-position of the pyridazine. This structural arrangement is crucial for its biological activity as it influences binding interactions with various biological targets.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Derivatives of this compound have shown significant antiproliferative effects against various cancer cell lines. Its mechanism involves the inhibition of specific protein interactions that are crucial for cancer cell survival and proliferation .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against different pathogens, suggesting potential applications in treating infectious diseases .
- Modulation of Enzyme Activity : this compound has been reported to interact with key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders .
The biological activity of this compound can be attributed to its ability to bind to specific proteins and enzymes. Notable findings include:
- Binding Affinity : Studies have shown that this compound binds effectively to bromodomains and other protein targets involved in cancer progression .
- Structure-Activity Relationship (SAR) : Research exploring SAR has identified critical substitutions on the triazole and pyridazine rings that enhance binding affinity and biological potency .
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Anticancer Efficacy : A study evaluated the antiproliferative effects of various derivatives against human cancer cell lines. The most potent compounds exhibited IC50 values in the low micromolar range .
- In Vivo Models : In animal models of cancer and infection, compounds based on this compound showed promising therapeutic effects while maintaining a favorable safety profile .
- Enzyme Inhibition Studies : Research has highlighted the compound's ability to inhibit enzymes critical for tumor growth and survival pathways in cancer cells .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound better, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Benzyl-[1,2,4]triazolo[3,4-b]pyridazine | Similar triazole-pyridazine structure | Potential anti-cancer activity |
| N-(4-fluorobenzyl)[1,2,4]triazolo[5,1-c]quinazoline | Contains quinazoline moiety | Antiproliferative effects |
| [1,2,4]Triazolo[3,4-b]pyridine | Triazole linked to pyridine | Antimicrobial properties |
This table illustrates how this compound stands out due to its specific combination of structural features that enhance its binding affinity while retaining antiproliferative activity against cancer cell lines.
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., amine, thioether) .
- X-ray Crystallography : Resolve ambiguous structural features for novel derivatives .
What computational strategies are effective in designing triazolopyridazine-based kinase inhibitors?
Q. Advanced
- Docking Simulations : Use co-crystal structures (e.g., PIM1 kinase, PDB ID: 3BGQ) to predict binding poses and prioritize substituents that form hydrogen bonds (e.g., with GLU171) or hydrophobic interactions .
- QSAR Modeling : Correlate substituent properties (e.g., logP, polar surface area) with kinase inhibition data to guide synthesis .
- Dynamic Simulations : Assess binding stability under physiological conditions .
What are the key structural features influencing the stability of triazolopyridazine compounds?
Q. Basic
- Aromatic Rigidity : The fused triazole-pyridazine core enhances thermal stability but may increase photodegradation risk, necessitating dark storage .
- Substituent Effects : Electron-withdrawing groups (e.g., fluorine) improve oxidative stability, while bulky N-benzyl groups reduce solubility .
- pH Sensitivity : Amine groups may protonate under acidic conditions, altering reactivity .
How does the substitution pattern on the triazolopyridazine ring affect selectivity towards kinase targets?
Q. Advanced
- Position 3 Modifications : Bulky substituents (e.g., trifluoromethyl) enhance PIM kinase selectivity by occupying hydrophobic pockets .
- Position 6 Flexibility : Ether or thioether linkages at C6 improve BRD4 bromodomain binding by mimicking acetyl-lysine interactions .
- Electrostatic Matching : Fluorine substitutions can engage in halogen bonding with kinase hinge regions, improving affinity .
What are the recommended storage conditions for triazolopyridazine derivatives?
Basic
Store in airtight containers under inert gas (N₂/Ar), protected from light at 2–8°C. Desiccants (e.g., silica gel) prevent hydrolysis of amine groups . For DMSO stock solutions, aliquot and freeze at -20°C to avoid freeze-thaw degradation .
What in vitro assays are suitable for evaluating the antiproliferative effects of triazolopyridazine derivatives?
Q. Advanced
- Cell Viability Assays : MTT or CellTiter-Glo® in tumor cell lines (e.g., HUVEC, prostate cancer) with IC₅₀ determination .
- Mechanistic Studies : Flow cytometry for apoptosis (Annexin V/PI) or cell cycle arrest (PI staining) .
- Kinase Inhibition Profiling : Use ADP-Glo™ kinase assays to confirm target engagement (e.g., PIM1, BRD4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
